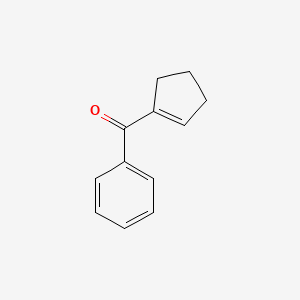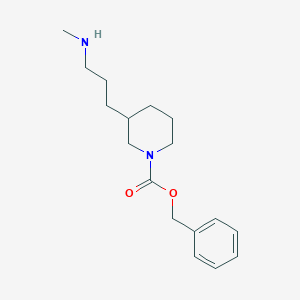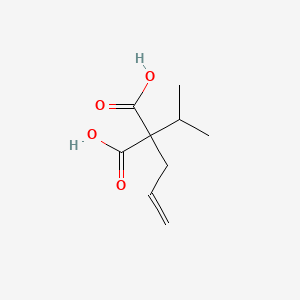
1-(15-Methylhexadecanoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(15-Methylhexadecanoyl)pyrrolidine is an organic compound with the molecular formula C21H41NO. It is a derivative of pyrrolidine, a cyclic secondary amine, and is characterized by the presence of a long alkyl chain with a methyl group at the 15th position.
Vorbereitungsmethoden
The synthesis of 1-(15-Methylhexadecanoyl)pyrrolidine typically involves the acylation of pyrrolidine with 14-Methylhexadecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-(15-Methylhexadecanoyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(15-Methylhexadecanoyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving lipid metabolism due to its long alkyl chain.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(15-Methylhexadecanoyl)pyrrolidine involves its interaction with specific molecular targets. The compound’s long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(15-Methylhexadecanoyl)pyrrolidine can be compared with other N-acylpyrrolidines, such as:
N-(14-Methylhexadecanoyl)pyrrolidine: Similar structure but with slight variations in the alkyl chain.
N-acylpyrrolidine: General class of compounds with varying acyl groups. The uniqueness of this compound lies in its specific alkyl chain length and methyl substitution, which confer distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
56630-53-6 |
|---|---|
Molekularformel |
C21H41NO |
Molekulargewicht |
323.6 g/mol |
IUPAC-Name |
15-methyl-1-pyrrolidin-1-ylhexadecan-1-one |
InChI |
InChI=1S/C21H41NO/c1-20(2)16-12-10-8-6-4-3-5-7-9-11-13-17-21(23)22-18-14-15-19-22/h20H,3-19H2,1-2H3 |
InChI-Schlüssel |
CRSXWNLJWBQJDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCC(=O)N1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)

![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)

![1-[1,4,6,7-Tetrahydro-3-(4-phenoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13982373.png)
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile](/img/structure/B13982385.png)
